molecular formula C10H12Mo-6 B3394412 Molybdenum,bis(eta-2,4-cyclopentadien-1-yl)dihydro- CAS No. 1291-40-3

Molybdenum,bis(eta-2,4-cyclopentadien-1-yl)dihydro-

Cat. No.: B3394412
CAS No.: 1291-40-3
M. Wt: 228.2 g/mol
InChI Key: QCRPIEJRQZHDSX-UHFFFAOYSA-N
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Description

Molybdenum,bis(eta-2,4-cyclopentadien-1-yl)dihydro- is an organometallic compound with the molecular formula C10H12Mo. It is also known as bis(cyclopentadienyl)molybdenum dihydride. This compound is part of the metallocene family, which consists of a metal atom sandwiched between two cyclopentadienyl anions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of molybdenum,bis(eta-2,4-cyclopentadien-1-yl)dihydro- typically involves the reaction of molybdenum hexacarbonyl with cyclopentadiene in the presence of a reducing agent. One common method is as follows:

Industrial Production Methods

While the laboratory synthesis of molybdenum,bis(eta-2,4-cyclopentadien-1-yl)dihydro- is well-documented, industrial production methods are less common due to the specialized conditions required. advancements in organometallic chemistry may lead to scalable production techniques in the future .

Chemical Reactions Analysis

Types of Reactions

Molybdenum,bis(eta-2,4-cyclopentadien-1-yl)dihydro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Molybdenum,bis(eta-2,4-cyclopentadien-1-yl)dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of molybdenum,bis(eta-2,4-cyclopentadien-1-yl)dihydro- involves its ability to coordinate with various substrates through its cyclopentadienyl ligands. This coordination facilitates electron transfer processes, making it an effective catalyst. The compound’s molecular targets include organic molecules and metal ions, and it operates through pathways involving oxidative addition and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

    Bis(cyclopentadienyl)titanium dichloride (Titanocene dichloride): .

    Bis(cyclopentadienyl)zirconium dichloride (Zirconocene dichloride): .

    Bis(cyclopentadienyl)chromium (Chromocene): .

Uniqueness

Molybdenum,bis(eta-2,4-cyclopentadien-1-yl)dihydro- is unique due to its specific electronic configuration and reactivity. Compared to similar compounds, it exhibits distinct catalytic properties and stability under various conditions. Its ability to undergo multiple types of reactions makes it versatile for different applications .

Properties

IUPAC Name

cyclopenta-1,3-diene;cyclopentane;molybdenum dihydride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.Mo.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;;/q-5;-1;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRPIEJRQZHDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[MoH2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Mo-6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291-40-3
Record name Molybdenum, bis(eta-2,4-cyclopentadien-1-yl)dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001291403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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